molecular formula C17H8Cl2FN3O B2697876 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide CAS No. 1428119-34-9

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B2697876
CAS No.: 1428119-34-9
M. Wt: 360.17
InChI Key: MNKLXVPGSKBNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the α,β-unsaturated carbonyl family, characterized by a prop-2-enamide backbone substituted with electron-withdrawing groups (cyano, fluorophenyl, dichlorophenyl). Its structure features:

  • β-aryl group: 3-cyano-4-fluorophenyl, contributing to π-π stacking and dipole interactions.
  • N-aryl substituent: 2,4-dichlorophenyl, influencing steric bulk and lipophilicity.

Properties

IUPAC Name

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2FN3O/c18-13-2-4-16(14(19)7-13)23-17(24)12(9-22)6-10-1-3-15(20)11(5-10)8-21/h1-7H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKLXVPGSKBNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

  • Molecular Formula : C18H13Cl2F2N3
  • Molecular Weight : 368.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and inflammatory pathways. Notably, it has been shown to inhibit signal transducer and activator of transcription 3 (STAT3), a critical regulator in many cancers.

Key Mechanisms:

  • STAT3 Inhibition : The compound inhibits the JAK/STAT signaling pathway, leading to decreased cell proliferation in tumor cells.
  • Reactive Oxygen Species (ROS) Production : Induces ROS, which can lead to apoptosis in cancer cells.
  • Inhibition of PI3K/AKT Pathway : The compound's ability to modulate this pathway contributes to its antitumor effects.

Anticancer Activity

Recent studies have demonstrated that 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide exhibits significant anticancer properties:

  • In Vitro Studies :
    • The compound was tested against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer).
    • It showed an IC50 value of approximately 0.28 μM against HCT116 cells, indicating potent antiproliferative activity.
  • In Vivo Studies :
    • In a colorectal cancer xenograft model, oral administration resulted in significant tumor suppression without severe toxicity.
    • The compound's efficacy was attributed to its multifaceted mechanism involving both direct cytotoxicity and modulation of signaling pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity:

  • In Vitro Assays : The compound demonstrated the ability to reduce the production of pro-inflammatory cytokines (e.g., IL-1β and TNFα) in macrophage cultures.
  • In Vivo Models : It was effective in reducing paw edema in CFA-induced inflammation models.

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Value (μM)Observations
AntiproliferativeHCT1160.28Significant inhibition of growth
AntiproliferativeMCF7TBDTBD
Anti-inflammatoryMacrophage culturesTBDReduced IL-1β and TNFα production
In Vivo Tumor ModelColorectal cancerTBDSignificant tumor suppression

Case Studies

  • Study on STAT3 Inhibition :
    • A recent study synthesized derivatives based on the parent structure and evaluated their effects on STAT3 signaling. Results indicated that compounds similar to 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide effectively inhibited STAT3 phosphorylation, leading to reduced proliferation in colorectal cancer cells.
  • Anti-inflammatory Mechanisms :
    • Another investigation focused on the anti-inflammatory potential of the compound using carrageenan-induced paw edema models. The results showed a significant reduction in edema compared to control groups, suggesting potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Antimicrobial Activity

  • Fluorine and trifluoromethyl groups (e.g., in compound (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide) enhance activity against Staphylococcus aureus and MRSA, with MIC values comparable to ampicillin .
  • Dichlorophenyl substituents (e.g., in 2-cyano-3-(2,3-dichlorophenyl)-N-(4-methylphenyl)prop-2-enamide) correlate with cytotoxicity, suggesting a trade-off between potency and selectivity .

Anti-inflammatory Potential

  • Hydroxy/methoxy groups (e.g., in (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide) improve anti-inflammatory effects by attenuating NF-κB activation .

Lipophilicity and ADMET Properties

  • Chlorine atoms increase logP by ~0.5–1.0 units per substitution, enhancing tissue penetration but risking hepatotoxicity .

Unique Features of the Target Compound

  • Dual cyano groups: Uncommon in analogs; may confer unique binding modes (e.g., hydrogen bonding with kinase ATP pockets).
  • 3-cyano-4-fluorophenyl vs. 4-cyanophenyl: The ortho-fluorine meta-cyano arrangement could optimize steric and electronic interactions compared to para-substituted analogs .
  • N-(2,4-dichlorophenyl): This substitution pattern is less explored than mono-chlorinated or trifluoromethyl analogs, warranting further toxicological evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.